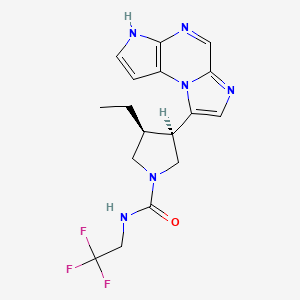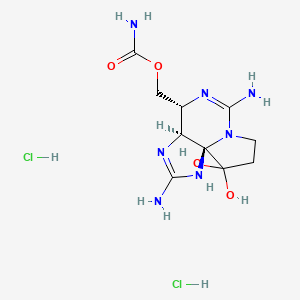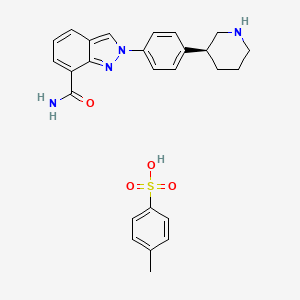
Upadacitinib
Vue d'ensemble
Description
L’upadacitinib est un inhibiteur sélectif de la Janus kinase (JAK) principalement utilisé pour le traitement de diverses maladies inflammatoires. C’est un médicament oral qui s’est révélé efficace dans le traitement de maladies telles que la polyarthrite rhumatoïde, la polyarthrite psoriasique, la dermatite atopique, la rectocolite hémorragique, la maladie de Crohn, la spondylarthrite ankylosante et la spondylarthrite axiale . L’this compound agit en bloquant l’action d’enzymes appelées Janus kinases, qui sont impliquées dans les processus inflammatoires .
Applications De Recherche Scientifique
Upadacitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of JAK inhibition on various chemical pathways.
Biology: Used to study the role of JAK enzymes in cellular processes and inflammation.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various inflammatory diseases.
Industry: Used in the development of new therapeutic agents targeting JAK enzymes
Mécanisme D'action
L’upadacitinib exerce ses effets en inhibant sélectivement la Janus kinase 1 (JAK1). Cette inhibition empêche la phosphorylation des protéines effectrices en aval, ce qui inhibe à son tour les voies de signalisation des cytokines impliquées dans l’inflammation. En bloquant ces voies, l’this compound réduit l’inflammation et soulage les symptômes associés aux maladies inflammatoires .
Composés similaires :
Filgotib : Un autre inhibiteur sélectif de la JAK1 utilisé pour des indications similaires.
Tofacitinib : Un inhibiteur pan-JAK qui cible plusieurs isoformes de JAK.
Baricitinib : Un inhibiteur sélectif de la JAK1 et de la JAK2
Unicité de l’this compound : L’this compound est unique en raison de sa forte sélectivité pour la JAK1, ce qui peut entraîner un profil de sécurité plus favorable par rapport aux inhibiteurs de la JAK moins sélectifs. Cette sélectivité permet une inhibition efficace des voies inflammatoires avec potentiellement moins d’effets secondaires .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’upadacitinib implique plusieurs étapes, notamment la formation de sa structure principale et l’introduction de groupes fonctionnels. L’une des étapes clés de sa synthèse est la formation du noyau imidazo[1,2-a]pyrrolo[2,3-e]pyrazine. Cela est généralement réalisé par une série de réactions de cyclisation .
Méthodes de production industrielle : La production industrielle de l’this compound implique l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend l’utilisation de catalyseurs spécifiques et de conditions réactionnelles pour faciliter la formation du produit souhaité. Le processus implique également des étapes de purification telles que la cristallisation pour obtenir l’this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : L’upadacitinib subit diverses réactions chimiques, notamment :
Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent le dihydrogène en présence d’un catalyseur au palladium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de réduction peuvent produire des alcools .
4. Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les effets de l’inhibition de la JAK sur diverses voies chimiques.
Biologie : Utilisé pour étudier le rôle des enzymes JAK dans les processus cellulaires et l’inflammation.
Médecine : Utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement de diverses maladies inflammatoires.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les enzymes JAK
Comparaison Avec Des Composés Similaires
Filgotinib: Another selective JAK1 inhibitor used for similar indications.
Tofacitinib: A pan-JAK inhibitor that targets multiple JAK isoforms.
Baricitinib: A selective JAK1 and JAK2 inhibitor
Uniqueness of Upadacitinib: this compound is unique in its high selectivity for JAK1, which may result in a more favorable safety profile compared to less selective JAK inhibitors. This selectivity allows for effective inhibition of inflammatory pathways with potentially fewer side effects .
Propriétés
IUPAC Name |
(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQFJHHDOKWSHR-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027919 | |
| Record name | Upadacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7. | |
| Record name | Upadacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1310726-60-3 | |
| Record name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Upadacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Upadacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Upadacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UPADACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
16-19 | |
| Record name | Upadacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)



